![molecular formula C23H25N3 B3910802 N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine CAS No. 303102-38-7](/img/structure/B3910802.png)
N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Übersicht
Beschreibung
N-(3-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, commonly known as MNPA, is a chemical compound that belongs to the family of piperazine derivatives. MNPA has attracted significant attention from the scientific community due to its potential therapeutic applications and unique chemical properties.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. MNPA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to the accumulation of DNA damage and cell death in cancer cells. MNPA has also been found to modulate the activity of various neurotransmitters and receptors in the brain, which can improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
MNPA has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, modulation of neurotransmitter release and receptor activity in the brain, and improvement of cognitive function in animal models of neurodegenerative diseases. MNPA has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments, including its potent cytotoxic activity against cancer cells, neuroprotective effects, and low toxicity. However, MNPA is a complex compound that requires careful synthesis and purification, which can be time-consuming and expensive. MNPA also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on MNPA, including the development of novel synthesis methods to improve the yield and purity of the compound, the optimization of pharmacokinetic properties to enhance its therapeutic potential, and the investigation of its effects on other diseases and physiological systems. Additionally, further studies are needed to fully understand the mechanism of action of MNPA and to identify potential drug targets for its therapeutic applications.
Conclusion:
MNPA is a promising chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications and unique chemical properties. MNPA has been extensively studied for its cytotoxic activity against cancer cells, neuroprotective effects, and improvement of cognitive function in animal models of neurodegenerative diseases. While there are several advantages and limitations to using MNPA in lab experiments, there are also several potential future directions for research that could lead to the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. MNPA has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. MNPA has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-1-(3-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-19-6-4-7-20(16-19)17-24-26-14-12-25(13-15-26)18-22-10-5-9-21-8-2-3-11-23(21)22/h2-11,16-17H,12-15,18H2,1H3/b24-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZAKTOHCNHITB-JJIBRWJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
CAS RN |
303102-38-7 | |
Record name | N-(3-METHYLBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.